molecular formula C17H19N3O2S2 B12183944 N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide

N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide

Cat. No.: B12183944
M. Wt: 361.5 g/mol
InChI Key: KGZPKDYIJCWXAE-UHFFFAOYSA-N
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Description

N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a cyclopentyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide typically involves multiple steps. One common method includes the cyclization of a precursor compound containing a thiazolidinone ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(E)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring and cyclopentyl group differentiate it from other acetamide derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

N-[3-[(3-cyclopentyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C17H19N3O2S2/c1-11(21)19-13-6-4-5-12(9-13)18-10-15-16(22)20(17(23)24-15)14-7-2-3-8-14/h4-6,9-10,14,22H,2-3,7-8H2,1H3,(H,19,21)

InChI Key

KGZPKDYIJCWXAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)C3CCCC3)O

Origin of Product

United States

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